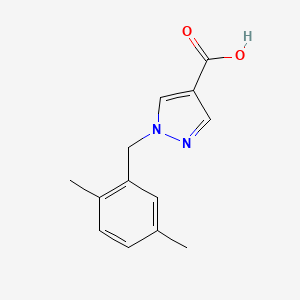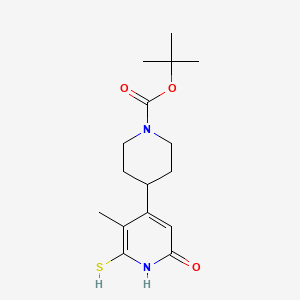
1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group . The compound also contains a benzyl group, which is an aromatic substituent derived from benzene .
Molecular Structure Analysis
The molecular structure of “1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, a benzyl group, and a carboxylic acid group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For instance, the carboxylic acid group can participate in esterification reactions with alcohols . The pyrazole ring can also undergo various substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid” would depend on its exact molecular structure. For instance, similar compounds like 2,5-Dimethylbenzoic acid have a molecular formula of C9H10O2 and an average mass of 150.174 Da .
Applications De Recherche Scientifique
Structural and Spectral Analysis
- Structural and Spectral Properties : The pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of combined experimental and theoretical studies. These compounds are characterized using various techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, providing detailed insights into their structural and spectral properties (Viveka et al., 2016).
Molecular Conformation and Hydrogen Bonding
- Molecular Conformation Studies : Research on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives highlights their complex hydrogen-bonded structures, offering insights into molecular conformations and bonding interactions. Such studies are crucial for understanding the behavior of pyrazole derivatives in various applications (Asma et al., 2018).
Functionalization Reactions
- Functionalization Reactions : Research involving the functionalization of pyrazole-3-carboxylic acid derivatives provides insights into their chemical reactivity. These studies are fundamental in developing new synthetic pathways and potential applications in various fields (Yıldırım et al., 2005).
Solid State Properties
- Solid State Characterization : Investigations into the structure and dynamic properties of simple pyrazole-4-carboxylic acids in the solid state, including polymorphism and proton transfer, are critical for understanding their behavior in solid formulations or as part of larger molecular systems (Infantes et al., 2013).
Improved Synthesis Methods
- Synthesis Improvements : Advances in the synthesis of 1H-pyrazole-4-carboxylic acid, leading to higher yields, demonstrate the ongoing efforts to optimize and refine the production methods for these compounds, which is essential for their practical application in research and industry (Dong, 2011).
Drug Design and Modeling
- In Silico Studies for Drug Design : In-depth in silico studies on pyrazole-based drug molecules, including their activities and interaction behaviors, highlight the potential of these compounds in pharmacological applications. Such computational approaches are invaluable in the early stages of drug discovery (Shubhangi et al., 2019).
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWWFRIOXHYBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,7R,8AS)-3-[(1S)-1-Hydroxyethyl]octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465499.png)
![1-[4-(1H-Imidazol-2-yl)benzyl]piperidine](/img/structure/B1465500.png)
![(3S,11AS)-3-methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465502.png)


![Ethyl 3-benzyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1465506.png)
![4-[3-(tert-Butyl)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B1465508.png)
![(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465509.png)
![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1465512.png)
![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1465515.png)